molecular formula C9H20N2 B13323834 N1-cyclohexylpropane-1,2-diamine

N1-cyclohexylpropane-1,2-diamine

Cat. No.: B13323834
M. Wt: 156.27 g/mol
InChI Key: HSUODFYJTNEEGW-UHFFFAOYSA-N
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Description

N1-cyclohexylpropane-1,2-diamine is an organic compound with the molecular formula C9H20N2. It is a derivative of cyclohexylamine and is characterized by the presence of a cyclohexyl group attached to a propane-1,2-diamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N1-cyclohexylpropane-1,2-diamine involves the [3+2] cycloaddition of tertiary amine N-oxides and silyl imines. This method utilizes commercially available precursors and involves a formal umpolung process, resulting in the formation of substituted 1,2-diamines in moderate to high yields . Another method involves the reaction of 1,2-dichloropropane with water, liquid ammonia, and a catalyst in a high-pressure reactor at temperatures of 160-180°C and pressures of 8-12 MPa .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine groups act as nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of this compound.

Mechanism of Action

The mechanism by which N1-cyclohexylpropane-1,2-diamine exerts its effects involves its interaction with molecular targets such as spermidine synthase. By acting as a competitive inhibitor, it disrupts the normal function of this enzyme, leading to altered cellular processes. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking the substrate’s access and inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-cyclohexylpropane-1,2-diamine include:

  • N-cyclohexyl-1,3-propanediamine
  • 3-aminopropylcyclohexylamine
  • Cyclohexylamine derivatives

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a selective inhibitor of spermidine synthase sets it apart from other similar compounds, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-N-cyclohexylpropane-1,2-diamine

InChI

InChI=1S/C9H20N2/c1-8(10)7-11-9-5-3-2-4-6-9/h8-9,11H,2-7,10H2,1H3

InChI Key

HSUODFYJTNEEGW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCC1)N

Origin of Product

United States

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